molecular formula C8H7N3O2 B13669341 7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide

7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B13669341
M. Wt: 177.16 g/mol
InChI Key: HRKYEFFGYBYPFL-UHFFFAOYSA-N
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Description

7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system that incorporates both imidazole and pyridine rings, making it a versatile structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. For example, Groseji et al. synthesized 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid by reacting 2-aminopyridin-3-ol with bromopyruvic acid using catalytic p-TSA in DMF at 120°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds within the imidazo[1,2-a]pyridine family:

These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this chemical scaffold.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-oxo-1H-imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-8(13)6-4-10-7-3-5(12)1-2-11(6)7/h1-4,10H,(H2,9,13)

InChI Key

HRKYEFFGYBYPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)NC=C2C(=O)N

Origin of Product

United States

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